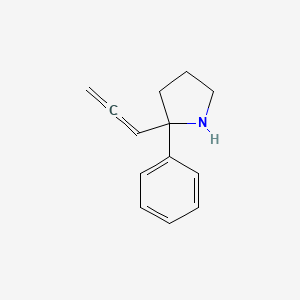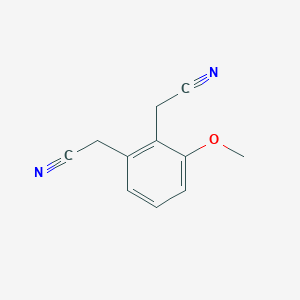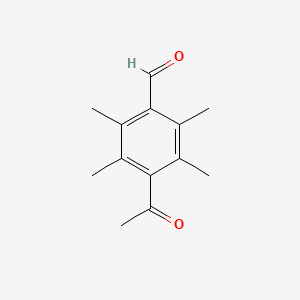![molecular formula C14H26O3Si B14376307 3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one CAS No. 89597-52-4](/img/structure/B14376307.png)
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one is a synthetic organic compound characterized by its unique structure, which includes a triethylsilyl group and an oxolan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one typically involves the reaction of a suitable precursor with triethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction. The general synthetic route can be summarized as follows:
Starting Material: The synthesis begins with a suitable precursor, such as a buten-2-one derivative.
Silylation: The precursor is reacted with triethylsilyl chloride in the presence of a base like triethylamine or pyridine.
Cyclization: The intermediate product undergoes cyclization to form the oxolan-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The triethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The oxolan-2-one moiety may interact with specific enzymes, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethylsilyl)-3-buten-2-one: Similar structure but with a trimethylsilyl group instead of triethylsilyl.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Contains a quinolin-2-one moiety and different substituents.
Uniqueness
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one is unique due to the presence of both the triethylsilyl group and the oxolan-2-one ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
89597-52-4 |
|---|---|
Formule moléculaire |
C14H26O3Si |
Poids moléculaire |
270.44 g/mol |
Nom IUPAC |
3-(3-triethylsilyloxybut-2-enyl)oxolan-2-one |
InChI |
InChI=1S/C14H26O3Si/c1-5-18(6-2,7-3)17-12(4)8-9-13-10-11-16-14(13)15/h8,13H,5-7,9-11H2,1-4H3 |
Clé InChI |
FVNLGNJUNQSNPG-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(=CCC1CCOC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)


methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)


![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)

![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)

![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)

